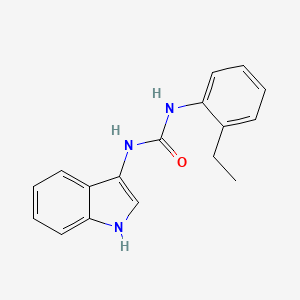

1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

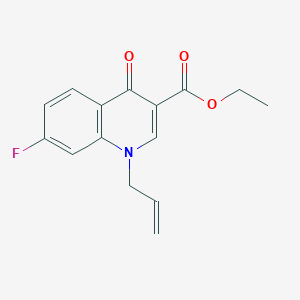

The compound “1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea” is a urea derivative that contains an ethylphenyl group and an indolyl group. Urea derivatives are often used in medicinal chemistry due to their bioactivity . The indole group is a common motif in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea” would likely consist of a urea core, with an ethylphenyl group attached to one nitrogen atom and an indolyl group attached to the other .Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions, depending on the specific substituents present . For example, they can undergo hydrolysis to form amines and isocyanic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea” would depend on its specific structure. Urea derivatives are typically solid at room temperature and are often soluble in organic solvents .Applications De Recherche Scientifique

Crystal Structure and Biological Activity

The crystal structure of a related compound, 1-[1-(2-hydroxyphenyl)ethylideneamino]-3-(1H-indol-3-ylmethyleneamino)urea, shows a planar indole component twisted with respect to the molecule, involved in both intramolecular and intermolecular hydrogen bonds, indicating potential for biological activity exploration (S. M. Saharin et al., 2008).

Synthetic Methodologies

The use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for synthesizing ureas demonstrates a one-pot method for converting carboxylic acids to ureas, highlighting an environmentally friendly and cost-effective approach (Kishore Thalluri et al., 2014).

Antitumor Activities

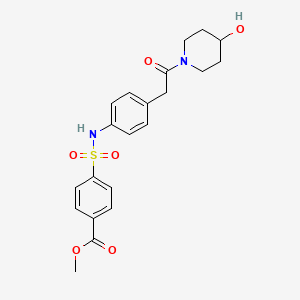

A study on 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea's structure and antitumor activity emphasizes its potential in CDK4 target inhibition, supported by MTT assay and docking studies (Ch Hu et al., 2018).

Interaction with Fluoride

Research on 1,3-bis(4-nitrophenyl)urea interacting with oxoanions and inducing urea deprotonation by fluoride ion showcases the compound's chemical behavior, useful in understanding hydrogen bonding and proton transfer mechanisms (M. Boiocchi et al., 2004).

Catalysis

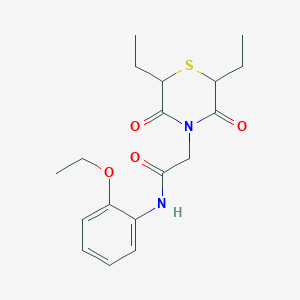

The development of a Zr(IV)-based UiO-67 metal-organic framework with urea-functionalized linkers for catalysis illustrates the utility of urea derivatives in enhancing chemical reactions, particularly in Friedel-Crafts alkylation (Aniruddha Das et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-2-12-7-3-5-9-14(12)19-17(21)20-16-11-18-15-10-6-4-8-13(15)16/h3-11,18H,2H2,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIVRIYUBIFCPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate](/img/structure/B2825283.png)

![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2825291.png)

![Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2825293.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2825294.png)

![Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate](/img/structure/B2825298.png)

![1-(2-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2825301.png)

![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)